Cas no 65243-09-6 (2-Amino-α-(methoxyimino)-4-thiazoleacetic Acid Methyl Ester)
2-Amino-α-(methoxyimino)-4-thiazoleacetic Acid Methyl Ester Chemical and Physical Properties
Names and Identifiers
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- 4-Thiazoleacetic acid,2-amino-a-(methoxyimino)-, methyl ester, (aZ)-
- 2-Amino-α-(methoxyimino)-4-thiazoleacetic Acid Methyl Ester
- 2-AMINO-Α-(METHOXYIMINO)-4-THIAZOLEACETIC ACID METHYL ESTER,YELLOW SOLID
- methyl (Z)-2-amino-alpha-(methoxyimino)thiazol-4-acetate
- methyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate
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Computed Properties
- Exact Mass: 215.03600
- Monoisotopic Mass: 215.036462
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 115
Experimental Properties
- Density: 1.474
- Boiling Point: 352.449°C at 760 mmHg
- Flash Point: 166.955°C
- Refractive Index: 1.621
- PSA: 115.77000
- LogP: 0.17890
2-Amino-α-(methoxyimino)-4-thiazoleacetic Acid Methyl Ester Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
2-Amino-α-(methoxyimino)-4-thiazoleacetic Acid Methyl Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A611975-10mg |
2-Amino-α-(methoxyimino)-4-thiazoleacetic Acid Methyl Ester |
65243-09-6 | 10mg |
$ 196.00 | 2023-04-19 | ||
| TRC | A611975-100mg |
2-Amino-α-(methoxyimino)-4-thiazoleacetic Acid Methyl Ester |
65243-09-6 | 100mg |
$ 1533.00 | 2023-04-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1372472-50mg |
Methyl (z)-2-(2-imino-2,3-dihydrothiazol-4-yl)-2-(methoxyimino)acetate |
65243-09-6 | 98% | 50mg |
¥8715.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1372472-100mg |
Methyl (z)-2-(2-imino-2,3-dihydrothiazol-4-yl)-2-(methoxyimino)acetate |
65243-09-6 | 98% | 100mg |
¥7927.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1372472-250mg |
Methyl (z)-2-(2-imino-2,3-dihydrothiazol-4-yl)-2-(methoxyimino)acetate |
65243-09-6 | 98% | 250mg |
¥8920.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1372472-500mg |
Methyl (z)-2-(2-imino-2,3-dihydrothiazol-4-yl)-2-(methoxyimino)acetate |
65243-09-6 | 98% | 500mg |
¥9324.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1372472-1g |
Methyl (z)-2-(2-imino-2,3-dihydrothiazol-4-yl)-2-(methoxyimino)acetate |
65243-09-6 | 98% | 1g |
¥9003.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1372472-2.5g |
Methyl (z)-2-(2-imino-2,3-dihydrothiazol-4-yl)-2-(methoxyimino)acetate |
65243-09-6 | 98% | 2.5g |
¥20358.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1372472-5g |
Methyl (z)-2-(2-imino-2,3-dihydrothiazol-4-yl)-2-(methoxyimino)acetate |
65243-09-6 | 98% | 5g |
¥26085.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1372472-10g |
Methyl (z)-2-(2-imino-2,3-dihydrothiazol-4-yl)-2-(methoxyimino)acetate |
65243-09-6 | 98% | 10g |
¥44658.00 | 2024-05-05 |
2-Amino-α-(methoxyimino)-4-thiazoleacetic Acid Methyl Ester Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
Additional information on 2-Amino-α-(methoxyimino)-4-thiazoleacetic Acid Methyl Ester
Introduction to 2-Amino-α-(methoxyimino)-4-thiazoleacetic Acid Methyl Ester (CAS No. 65243-09-6)
2-Amino-α-(methoxyimino)-4-thiazoleacetic Acid Methyl Ester, with the chemical identifier CAS No. 65243-09-6, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the thiazole derivatives, a class of heterocyclic compounds known for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of an amino group, a methoxyimino moiety, and a thiazole ring, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry.
The thiazole core in this compound is a well-studied scaffold in medicinal chemistry due to its prevalence in biologically active molecules. Thiazole derivatives have been extensively explored for their antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The specific substitution pattern in 2-Amino-α-(methoxyimino)-4-thiazoleacetic Acid Methyl Ester enhances its potential as a building block for more complex pharmacophores. The methyl ester group at the carboxyl position not only influences the solubility and metabolic stability of the compound but also provides a handle for further functionalization via hydrolysis or transesterification reactions.
In recent years, there has been growing interest in developing novel thiazole-based compounds with improved pharmacological profiles. Researchers have been leveraging computational chemistry and high-throughput screening techniques to identify promising candidates for therapeutic intervention. The amino group and the methoxyimino functionality in this compound are particularly noteworthy, as they can serve as targets for covalent binding to biological targets or as sites for post-synthetic modifications. These features make 2-Amino-α-(methoxyimino)-4-thiazoleacetic Acid Methyl Ester a versatile intermediate for designing next-generation drugs.
One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently implicated in various diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies with reduced side effects. The structural motif of 2-Amino-α-(methoxyimino)-4-thiazoleacetic Acid Methyl Ester aligns well with the requirements for kinase inhibition, as it can mimic ATP binding pockets or interfere with substrate recognition. Several recent studies have demonstrated the efficacy of thiazole derivatives in modulating kinase activity, highlighting the importance of this class of compounds in drug discovery.
Another area where this compound shows promise is in the development of antimicrobial agents. With increasing concerns about antibiotic resistance, there is a urgent need for novel antimicrobial compounds that can overcome existing resistance mechanisms. Thiazole derivatives have been shown to exhibit broad-spectrum antimicrobial activity by disrupting essential bacterial processes such as DNA replication and cell wall synthesis. The unique combination of functional groups in 2-Amino-α-(methoxyimino)-4-thiazoleacetic Acid Methyl Ester may contribute to its ability to interact with bacterial targets effectively, making it a candidate for further investigation as an antimicrobial agent.
The synthesis of 2-Amino-α-(methoxyimino)-4-thiazoleacetic Acid Methyl Ester involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. The construction of the thiazole ring typically requires cyclization reactions between appropriate precursors under controlled conditions. The introduction of the amino and methoxyimino groups follows established protocols, often involving nucleophilic substitution or condensation reactions. The final step involves esterification to yield the methyl ester derivative, which can be achieved through various methods such as reaction with methanol in the presence of an acid catalyst.
The chemical properties of this compound also make it an interesting subject for material science applications. Thiazole derivatives are known to exhibit good thermal stability and can be incorporated into polymers or coatings to enhance their performance. The presence of polar functional groups like the amino and methoxyimino moieties allows for interactions with other polymers or surfaces, making it possible to tailor material properties for specific applications such as drug delivery systems or smart coatings.
In conclusion, 2-Amino-α-(methoxyimino)-4-thiazoleacetic Acid Methyl Ester (CAS No. 65243-09-6) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its structural features make it an excellent candidate for further development into novel therapeutics targeting kinases and other biological pathways. Additionally, its utility as a synthetic intermediate and its potential role in material science underscore its versatility and importance in modern chemistry. As research continues to uncover new applications for thiazole derivatives, compounds like 2-Amino-α-(methoxyimino)-4-thiazoleacetic Acid Methyl Ester will undoubtedly play a crucial role in advancing scientific discovery and innovation.
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